molecular formula C18H25N5O2 B6055666 1-[1-[(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-3-ol

1-[1-[(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-3-ol

Cat. No.: B6055666
M. Wt: 343.4 g/mol
InChI Key: OFPHECIWQKFUBS-UHFFFAOYSA-N
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Description

1-[1-[(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-3-ol is a complex organic compound that features a combination of pyridine, oxadiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-[(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-3-ol typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyridine ring is then introduced through a coupling reaction. The final step involves the formation of the piperidine rings, which can be achieved through reductive amination or other suitable methods .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions: 1-[1-[(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin

Properties

IUPAC Name

1-[1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2/c24-15-4-3-9-23(12-15)14-6-10-22(11-7-14)13-17-20-18(21-25-17)16-5-1-2-8-19-16/h1-2,5,8,14-15,24H,3-4,6-7,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHECIWQKFUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCN(CC2)CC3=NC(=NO3)C4=CC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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